molecular formula C20H21FN2O4 B11015227 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11015227
M. Wt: 372.4 g/mol
InChI Key: ZEOJJWOTIVCQBX-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that combines the structural features of indole and benzamide The indole moiety is known for its presence in many biologically active molecules, while the benzamide group is often associated with various pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 5-fluoroindole with an appropriate alkylating agent to introduce the ethyl group at the 2-position.

    Coupling with Benzamide: The resulting indole derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under certain conditions, potentially leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinone derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer or neurological disorders.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, potentially modulating their activity. The benzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide: Lacks the fluorine atom, which may affect its biological activity.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide: Contains a methoxy group instead of a fluorine atom, potentially altering its pharmacological properties.

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide: The presence of chlorine instead of fluorine may result in different biological effects.

Uniqueness

The presence of the fluorine atom in N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a unique and potentially valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21FN2O4/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-7-6-12-11-23-16-5-4-14(21)10-15(12)16/h4-5,8-11,23H,6-7H2,1-3H3,(H,22,24)

InChI Key

ZEOJJWOTIVCQBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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